sodium;4-aminobenzenesulfonate
CAS No.:
Cat. No.: VC13354440
Molecular Formula: C6H6NNaO3S
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6NNaO3S |
|---|---|
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | sodium;4-aminobenzenesulfonate |
| Standard InChI | InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
| Standard InChI Key | KSVSZLXDULFGDQ-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 4-aminobenzenesulfonate is characterized by a benzene ring substituted with an amino group (-NH) at the para position and a sulfonate group (-SO) at the ortho position, with the sodium cation balancing the charge. The compound’s structural features are critical to its reactivity and solubility in aqueous environments .
Table 1: Physicochemical Properties of Sodium 4-Aminobenzenesulfonate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.171 g/mol |
| Density | 1.512 g/cm³ |
| Melting Point | 288°C |
| Exact Mass | 194.996613 |
| SMILES Notation | C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
The compound’s high melting point and density reflect its ionic nature and crystalline structure . Its solubility in water is attributed to the polar sulfonate group, which facilitates interactions with polar solvents.
Synthesis and Industrial Production
Sodium 4-aminobenzenesulfonate is synthesized via the sulfonation of aniline, followed by neutralization with sodium hydroxide. The parent compound, 4-aminobenzenesulfonic acid (sulfanilic acid), is first produced by reacting aniline with sulfuric acid under controlled conditions:
Subsequent neutralization yields the sodium salt:
Industrial-scale production optimizes reaction parameters such as temperature (80–100°C) and stoichiometric ratios to achieve yields exceeding 85% . The compound’s purity is critical for pharmaceutical applications, necessitating recrystallization from ethanol-water mixtures.
Applications in Azo Dye Manufacturing
Sodium 4-aminobenzenesulfonate is a key intermediate in synthesizing azo dyes, which account for 60–70% of commercial dyestuffs . In diazotization reactions, the compound couples with aromatic amines or phenols to form brightly colored compounds. For example, coupling with 1-naphthol produces a red-orange dye:
Table 2: Representative Azo Dyes Derived from Sodium 4-Aminobenzenesulfonate
| Coupling Partner | Dye Color | Application |
|---|---|---|
| 1-Naphthol | Red-Orange | Textiles, Ink |
| Salicylic Acid | Yellow | Food Coloring, Cosmetics |
The reaction mechanism involves diazotization of the primary amine group, followed by electrophilic substitution on the coupling partner . Experimental procedures from academic laboratories demonstrate that yields exceeding 70% are achievable under ice-cooled conditions (0–5°C) with sodium nitrite as the diazotizing agent .
Biological Significance and Inflammation Monitoring
In biomedical research, sodium 4-aminobenzenesulfonate serves as a biomarker for acute-phase inflammatory responses. Its concentration in serum correlates with elevated levels of C-reactive protein (CRP) and interleukin-6 (IL-6), making it a non-invasive diagnostic tool for conditions such as rheumatoid arthritis and sepsis . Studies in rabbit models have shown that intraperitoneal administration induces reversible ocular irritation, resolving within seven days post-exposure.
Environmental Degradation and Bacterial Remediation
The environmental persistence of 4-aminobenzenesulfonate (4-ABS) has spurred research into microbial degradation strategies. A syntrophic bacterial co-culture comprising Afipia sp. 624S and Diaphorobacter sp. 624L achieves complete mineralization of 4-ABS without sulfite accumulation.
Table 3: Bacterial Strains in 4-ABS Degradation
| Strain | Role | Metabolic Activity |
|---|---|---|
| Afipia sp. 624S | Primary Degrader | Cleaves sulfonate group |
| Diaphorobacter sp. 624L | Sulfite Oxidizer | Converts sulfite to sulfate |
This partnership enhances degradation rates by 40% compared to monocultures, offering a sustainable solution for wastewater treatment.
Innovations in Protein Analysis and Drug Delivery
Recent advancements utilize sodium 4-aminobenzenesulfonate derivatives for protein quantification. N-n-undecyl-N'-(sodium-p-aminobenzenesulfonate) thiourea exhibits strong binding affinity for serum albumin via hydrophobic interactions and hydrogen bonding (). This reagent enables real-time monitoring of protein conformational changes in diagnostic assays.
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